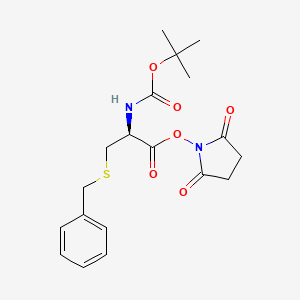

(S)-2,5-Dioxopyrrolidin-1-yl 3-(benzylthio)-2-((tert-butoxycarbonyl)amino)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-2,5-Dioxopyrrolidin-1-yl 3-(benzylthio)-2-((tert-butoxycarbonyl)amino)propanoate is a chiral, Boc-protected amino acid derivative featuring a dioxopyrrolidinyl active ester and a benzylthio side chain. Its structure comprises three critical functional groups:

- tert-Butoxycarbonyl (Boc) group: A widely used protecting group for amines, providing stability under acidic conditions and enabling selective deprotection .

- Dioxopyrrolidinyl ester: A reactive acylating agent, often employed in peptide synthesis due to its high reactivity in nucleophilic substitution reactions .

- Benzylthio (S-benzyl) group: Enhances lipophilicity and may participate in thiol-mediated conjugation or redox reactions.

This compound is primarily utilized in organic synthesis, particularly for introducing Boc-protected cysteine analogs or thioether-containing motifs into peptides or small molecules. Its stereochemistry (S-configuration) is critical for applications in enantioselective synthesis or bioactive molecule design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester typically involves the reaction of N-tert-Butoxycarbonyl-S-benzyl-L-cysteine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of N-tert-Butoxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors enhances efficiency and yield. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: N-tert-Butoxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester primarily undergoes substitution reactions. The ester group reacts with nucleophiles, such as amines, to form amide bonds. This reaction is crucial in peptide synthesis, where the ester facilitates the coupling of amino acids .

Common Reagents and Conditions:

Reagents: N-hydroxysuccinimide, dicyclohexylcarbodiimide, dichloromethane.

Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon).

Major Products: The primary product of the reaction between N-tert-Butoxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester and an amine is a peptide bond, resulting in the formation of a dipeptide or a longer peptide chain .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds related to the dioxopyrrolidine structure. For example, hybrid pyrrolidine-2,5-dione derivatives have demonstrated significant anticonvulsant and antinociceptive activities in various animal models. The lead compound from these studies exhibited effective protection against seizures and pain, suggesting that (S)-2,5-Dioxopyrrolidin-1-yl 3-(benzylthio)-2-((tert-butoxycarbonyl)amino)propanoate may share similar pharmacological effects due to its structural similarities .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly in pathways related to metabolic disorders or cancer. The presence of the benzylthio group may enhance binding affinity to specific enzymes, making it a candidate for drug design aimed at modulating enzyme activity .

Structure-Activity Relationship Studies

Computer-aided drug design techniques have been employed to predict the pharmacological effects of this compound. These studies focus on understanding how modifications to the compound's structure can influence its biological activity, paving the way for the development of more potent derivatives .

Synthetic Routes and Derivatives

The synthesis of this compound involves several steps that highlight its complexity. Various synthetic approaches can be utilized to modify the compound and explore its derivatives. This versatility is crucial for enhancing its biological activity or tailoring it for specific applications .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with similar compounds reveals its unique attributes:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(Benzylthio)-2-amino-propanoic acid | Benzylthio group, amino acid backbone | Lacks dioxopyrrolidine ring |

| N-Boc-L-valine | Tert-butoxycarbonyl protected amino acid | No benzylthio group |

| Pyrrolidine derivatives | Pyrrolidine ring structure | Varies in functional groups attached |

The distinct combination of functional groups in this compound positions it as a promising candidate for novel biological activities and therapeutic applications .

Case Studies and Research Findings

Case Study: Anticonvulsant Properties

In a focused study on hybrid compounds derived from pyrrolidine structures, one compound showed significant efficacy in preventing seizures across several models. This research underscores the potential of similar compounds like this compound to contribute to epilepsy treatment strategies .

Case Study: Enzyme Modulation

Investigations into enzyme inhibition have revealed that compounds with similar structural motifs can effectively inhibit key metabolic enzymes involved in disease pathways. This suggests that this compound may also possess valuable enzyme-modulating properties that warrant further exploration .

Mechanism of Action

The mechanism of action of N-tert-Butoxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester involves the formation of a stable amide bond between the ester and an amine. The N-hydroxysuccinimide ester group is highly reactive towards nucleophiles, facilitating the coupling of amino acids in peptide synthesis. The tert-butoxycarbonyl group protects the amino group of cysteine, preventing unwanted side reactions during the synthesis process .

Comparison with Similar Compounds

The structural and functional attributes of (S)-2,5-Dioxopyrrolidin-1-yl 3-(benzylthio)-2-((tert-butoxycarbonyl)amino)propanoate can be contrasted with related compounds, such as the ethyl 1-[(tert-butoxycarbonyl)amino]pyrrole-3-carboxylates (e.g., 10a–e from Molecules 2013) . Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications

Reactivity of Ester Groups :

- The dioxopyrrolidinyl ester in the target compound is significantly more reactive than the ethyl ester in compounds like 10a–e . This makes it preferable for acyl transfer reactions under mild conditions (e.g., peptide bond formation without strong bases) .

- Ethyl esters (as in 10a–e ) typically require harsher conditions (e.g., alkaline hydrolysis) for activation, limiting their utility in sensitive syntheses .

Indolyl substituents (e.g., in 10a–e) enable π-stacking interactions and are common in bioactive molecules (e.g., kinase inhibitors), but lack the thiol reactivity of S-benzyl .

Stereochemical Considerations: The (S)-configuration of the target compound is critical for mimicking natural amino acids (e.g., L-cysteine derivatives), whereas the achiral pyrrole core of 10a–e limits enantioselective applications .

Synthetic Yields and Purification :

- Both compound classes exhibit high yields (94–98%) when purified via silica gel chromatography, but the target compound’s dioxopyrrolidinyl group may require stricter anhydrous handling to prevent hydrolysis .

Biological Activity

(S)-2,5-Dioxopyrrolidin-1-yl 3-(benzylthio)-2-((tert-butoxycarbonyl)amino)propanoate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a pyrrolidine ring , a benzylthio group , and a tert-butoxycarbonyl (Boc) protecting group for the amino functionality. Its molecular formula is C19H24N2O6S, and it has a molecular weight of approximately 408.5 g/mol. The intricate structure positions it as a candidate for various biological interactions.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Pyrrolidine Ring | Central structure providing cyclic stability |

| Benzylthio Group | Enhances lipophilicity and potential binding |

| Tert-butoxycarbonyl Group | Protects amino functionality in reactions |

The biological activity of this compound has been investigated through various computational and experimental methods. The compound's structure suggests potential interactions with multiple biological targets, including:

- Enzyme Inhibition : The presence of the dioxopyrrolidine moiety may facilitate interactions with enzymes, potentially leading to inhibitory effects.

- Receptor Modulation : Its unique functional groups may allow it to act as a modulator for various receptors involved in cellular signaling pathways.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological activities:

- Antitumor Activity : Initial studies suggest that derivatives of similar structures have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer progression.

- Anti-inflammatory Effects : The benzylthio group could contribute to anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

- Antimicrobial Activity : Compounds with similar structural motifs have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections .

Case Studies and Research Findings

- Antitumor Studies : A study evaluating analogs of pyrrolidine-based compounds showed significant inhibition of cancer cell proliferation in vitro, particularly against breast cancer cell lines. The combination of these compounds with established chemotherapeutics enhanced their efficacy .

- Enzyme Interaction Studies : Molecular docking studies revealed that the compound could effectively bind to active sites of key metabolic enzymes, suggesting its potential utility in metabolic disorders .

- Inflammatory Response Modulation : Research demonstrated that related compounds can reduce nitric oxide production in macrophages, indicating their role in modulating inflammatory responses .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(Benzylthio)-2-amino-propanoic acid | Benzylthio group, amino acid backbone | Lacks dioxopyrrolidine ring |

| N-Boc-L-valine | Tert-butoxycarbonyl protected amino acid | No benzylthio group |

| Pyrrolidine derivatives | Pyrrolidine ring structure | Varies in functional groups attached |

The unique combination of the dioxopyrrolidine ring and specific functional groups in this compound distinguishes it from these similar compounds, potentially leading to novel biological activities and applications.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (S)-2,5-Dioxopyrrolidin-1-yl 3-(benzylthio)-2-((tert-butoxycarbonyl)amino)propanoate?

Methodological Answer: The synthesis typically involves three critical steps:

Amino Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the amino acid precursor under anhydrous conditions using Boc-anhydride (Boc₂O) and a base like DMAP in dichloromethane (DCM) .

Thioether Formation : Reaction of the Boc-protected amino acid with benzyl mercaptan via nucleophilic substitution, often mediated by Mitsunobu conditions (DIAD, PPh₃) to retain stereochemistry .

Active Ester Activation : Conversion of the carboxylic acid to the dioxopyrrolidin-1-yl ester using HATU or DIC/N-hydroxysuccinimide (NHS) in DMF .

Key Considerations : Use chiral HPLC to confirm enantiomeric purity (S-configuration) and monitor racemization during activation .

Q. How can the tert-butoxycarbonyl (Boc) group influence the stability and reactivity of this compound during peptide synthesis?

Methodological Answer: The Boc group:

- Enhances Stability : Protects the amino group from nucleophilic attack during coupling reactions, particularly in acidic or neutral conditions .

- Facilitates Deprotection : Removed under mild acidic conditions (e.g., TFA/DCM) without disrupting the dioxopyrrolidin-1-yl ester .

- Minimizes Side Reactions : Prevents undesired acylation of the amino group during ester activation.

Experimental Tip : Monitor Boc stability via TLC (Rf shift upon deprotection) or FT-IR (loss of carbonyl stretch at ~1680 cm⁻¹) .

Q. What analytical techniques are most effective for characterizing the stereochemical integrity of the S-enantiomer in this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® IC-3 column with hexane/isopropanol (90:10) to resolve enantiomers; retention time comparison against a racemic mixture confirms S-configuration .

- Polarimetry : Measure specific rotation ([α]D²⁵) and compare with literature values for the S-enantiomer.

- NMR Spectroscopy : Analyze coupling constants (J) in ¹H-NMR for vicinal protons; diastereotopic splitting patterns confirm stereochemical retention .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during the activation of the carboxylic acid group to the dioxopyrrolidin-1-yl ester?

Methodological Answer:

- Low-Temperature Activation : Conduct reactions at 0–4°C to reduce kinetic racemization .

- Coupling Reagents : Use HATU instead of DIC/NHS, as HATU minimizes base-induced epimerization .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize the activated intermediate without promoting racemization.

Data Contradiction Note : Some studies report higher yields with DIC/NHS in THF; reconcile this by adjusting stoichiometry (1.2 eq. NHS) and reaction time (<2 hrs) .

Q. What are the mechanisms underlying the hydrolysis susceptibility of the dioxopyrrolidin-1-yl ester under varying pH conditions, and how can this inform storage protocols?

Methodological Answer:

- Hydrolysis Mechanism : The ester undergoes nucleophilic attack by water or hydroxide ions, with rate dependence on pH:

- Acidic pH (pH < 3) : Protonation of the carbonyl oxygen slows hydrolysis.

- Neutral pH (6–8) : Maximum hydrolysis due to balanced nucleophilicity of water.

- Basic pH (pH > 10) : Accelerated hydrolysis via OH⁻ attack.

Storage Recommendations : Store at -20°C in anhydrous DMSO or DMF with molecular sieves to prevent moisture ingress .

Q. How do competing side reactions, such as thioether oxidation or Boc-deprotection, impact the overall yield, and what mitigation strategies are recommended?

Methodological Answer:

- Thioether Oxidation : The benzylthio group is susceptible to oxidation to sulfoxide/sulfone. Mitigate by:

- Using inert atmosphere (N₂/Ar) during synthesis.

- Adding antioxidants (e.g., BHT) at 0.1% w/w .

- Boc Deprotection : Premature cleavage occurs under strongly acidic conditions. Avoid by:

- Limiting exposure to TFA during purification (use 0.1% TFA in HPLC mobile phase).

- Monitoring Boc integrity via LC-MS (m/z = 100.1 for Boc fragment) .

Yield Optimization : Sequential purification (flash chromatography followed by HPLC) reduces side-product carryover .

Properties

Molecular Formula |

C19H24N2O6S |

|---|---|

Molecular Weight |

408.5 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C19H24N2O6S/c1-19(2,3)26-18(25)20-14(12-28-11-13-7-5-4-6-8-13)17(24)27-21-15(22)9-10-16(21)23/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m1/s1 |

InChI Key |

TVSSLLYGMLXNIC-CQSZACIVSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CSCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.